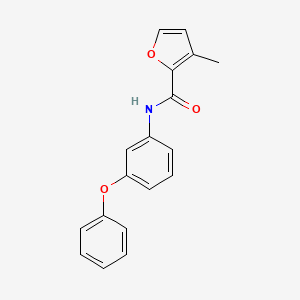![molecular formula C14H19ClN2O2 B5875064 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5875064.png)
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine, also known as CMP or N-(4-chloro-3-methylphenyl)-N'-[(4-methylpiperazin-1-yl)acetyl]piperazine, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine inhibits the activity of specific enzymes, such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. Another proposed mechanism is that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine can inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory cytokines, and protect neurons from oxidative stress and inflammation. In vivo studies have shown that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine can reduce tumor growth and inflammation in animal models of cancer and inflammation.
Advantages and Limitations for Lab Experiments
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has several advantages for use in lab experiments, including its stability, solubility, and specificity for certain enzymes and pathways. However, there are also limitations to using 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for research on 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine, including exploring its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes, and developing more specific and potent analogs of 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine and to evaluate its safety and toxicity in humans.
Synthesis Methods
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine can be synthesized through a multi-step process that involves the reaction of 1-(4-chloro-3-methylphenoxy)acetyl chloride with 4-methylpiperazine in the presence of a base. The resulting product is then purified using a series of chromatography techniques to obtain the final compound.
Scientific Research Applications
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. In neurological research, 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-11-9-12(3-4-13(11)15)19-10-14(18)17-7-5-16(2)6-8-17/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOYAOZLLXIGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromo-2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5874988.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5874999.png)
![1-[(2-bromo-4-tert-butylphenoxy)acetyl]pyrrolidine](/img/structure/B5875004.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B5875007.png)
![methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875008.png)

![2,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5875017.png)



![1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5875043.png)
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5875048.png)
![N-allyl-N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5875078.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)